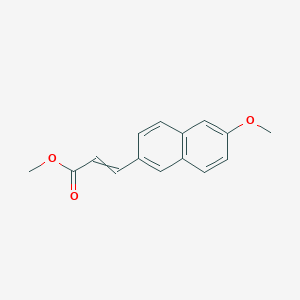
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a pyrazine ring, which is further substituted with two carboxylate groups.
Méthodes De Préparation
The synthesis of Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate typically involves the reaction of 4-methoxyphenylboronic acid with pyrazine-2,5-dicarboxylic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate can be compared with other similar compounds, such as:
Pyrazine-2,5-dicarboxamide: Known for its coordination chemistry with transition metals.
2,3-diphenyl-5,6-bis(4-methoxyphenyl)pyrazine:
2,5-bis(1-methyl ethyl)-pyrazine: Reported for its antimicrobial activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
57467-33-1 |
|---|---|
Formule moléculaire |
C20H16N2O6 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl) pyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16N2O6/c1-25-13-3-7-15(8-4-13)27-19(23)17-11-22-18(12-21-17)20(24)28-16-9-5-14(26-2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
TVIJSMWUFXTGAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CN=C(C=N2)C(=O)OC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)

![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)
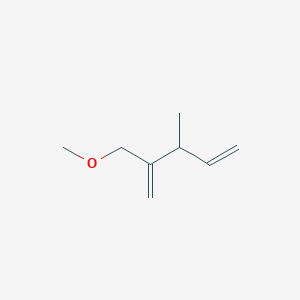
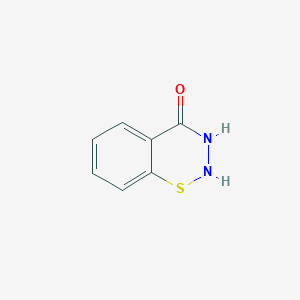
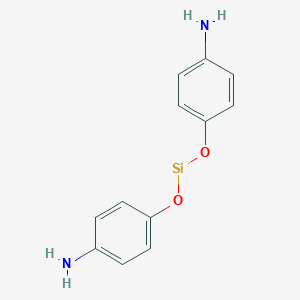
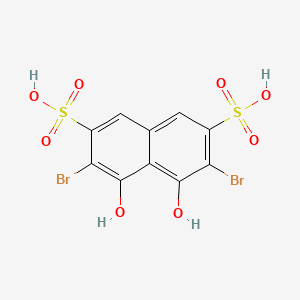

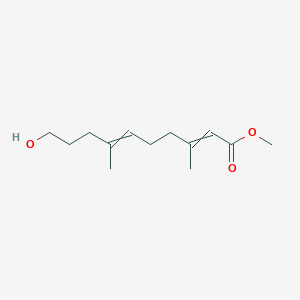
![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)
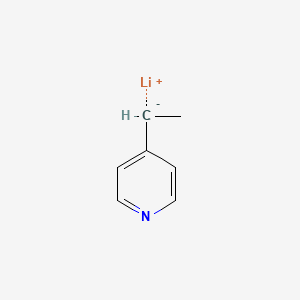
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

